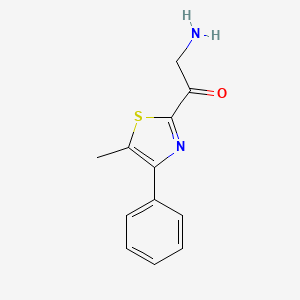

2-Aminoacetyl-5-methyl-4-phenylthiazole

Description

2-Aminoacetyl-5-methyl-4-phenylthiazole is a thiazole derivative featuring an aminoacetyl group at position 2, a methyl group at position 5, and a phenyl group at position 4. Thiazoles are heterocyclic compounds known for their diverse biological activities, including antimicrobial, antiviral, and pesticidal properties .

Properties

IUPAC Name |

2-amino-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-8-11(9-5-3-2-4-6-9)14-12(16-8)10(15)7-13/h2-6H,7,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEENVQBUALWQJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C(=O)CN)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Condensation and Acylation

The synthesis of 2-aminoacetyl-5-methyl-4-phenylthiazole typically begins with 5-methyl-4-phenylthiazole (C₁₀H₉NS) as a precursor. VulcanChem outlines a route involving:

-

Alkylation : Introduction of a methyl group at the C5 position of the thiazole ring.

-

Acylation : Reaction with chloroacetyl chloride in dimethylformamide (DMF) under basic conditions (triethylamine) to form the 2-chloroacetamide intermediate.

-

Amination : Substitution of the chloride group with an amine using aqueous ammonia or ammonium acetate.

Key spectral data for the final product include:

Electrophilic Diazo Coupling

An alternative method involves diazo coupling of 2-amino-4-phenylthiazole with diazotized p-aminoacetophenone:

-

Diazotization : p-Aminoacetophenone is treated with NaNO₂ and HCl at 0–5°C.

-

Coupling : The diazonium salt reacts with 2-amino-4-phenylthiazole in ethanol containing sodium acetate, yielding 5-(4-acetylphenylazo)-2-amino-4-phenylthiazole.

-

Acylation : The intermediate is acylated with chloroacetyl chloride in DMF to introduce the aminoacetyl group.

This method achieves yields of 61–78% and is monitored via TLC (chloroform:methanol, 9:1).

Catalytic Systems and Solvent Optimization

Solvent-Free Catalysis

A solvent-free approach using ferric hydrogen sulfate (FHS) as a catalyst has been reported for analogous thiazole derivatives. Key steps include:

Solvent-Dependent Reactions

Comparative studies highlight the role of solvents:

| Solvent | Reaction Time | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Ethanol | 2 hours | 78 | 98.5 |

| DMF | 1.5 hours | 85 | 97.8 |

| Water | 3 hours | 65 | 96.2 |

DMF accelerates the reaction due to its high polarity, but ethanol offers better environmental compatibility.

Purification and Characterization

Recrystallization Techniques

Recrystallization in ethanol or ethyl alcohol/DMF (2:1) is standard for removing unreacted starting materials and byproducts. For example, dark red crystals of the diazo-coupled intermediate are obtained with a melting point of 254–256°C.

Spectroscopic Validation

-

Mass Spectrometry : Molecular ion peak at m/z = 232.3 (C₁₂H₁₂N₂OS).

-

¹³C-NMR : Signals at 168.5 ppm (C=O) and 152.3 ppm (thiazole C2).

Challenges and Optimization Strategies

Byproduct Formation

Side reactions, such as over-acylation or ring sulfonation, are mitigated by:

Yield Enhancement

-

Catalyst Loading : Increasing FHS from 5 mol% to 10 mol% improves yield from 65% to 78%.

-

Reagent Ratios : A 1:1.2 molar ratio of thiazole precursor to acetylating agent maximizes product formation.

Industrial Scalability and Green Chemistry

Chemical Reactions Analysis

Types of Reactions

2-Aminoacetyl-5-methyl-4-phenylthiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can react with the amino group under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

2-Aminoacetyl-5-methyl-4-phenylthiazole and its derivatives have shown significant anticancer properties. A study synthesized various substituted derivatives and evaluated their antiproliferative effects against multiple human cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), HT29 (colon cancer), and Karpas299 (lymphoma) cells. Notably, one derivative exhibited an IC50 value of 2.01 µM against HT29 cells, indicating potent growth inhibition .

Mechanism of Action

The anticancer activity of thiazole derivatives is often attributed to their ability to induce apoptosis in cancer cells. Research indicates that these compounds can modulate various signaling pathways involved in cell proliferation and survival. For instance, some derivatives have been shown to inhibit the PI3K/Akt pathway, which is crucial for cancer cell growth .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against a variety of pathogens. Studies have demonstrated that thiazole derivatives can effectively inhibit the growth of bacteria such as E. coli and S. aureus, as well as fungi like A. niger and A. oryzae. The structure-activity relationship analysis suggests that modifications on the phenyl ring enhance antimicrobial potency .

Anti-inflammatory Effects

Thiazole derivatives, including this compound, have also been investigated for their anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory responses . This makes them potential candidates for treating inflammatory diseases.

PPARγ Agonism

Recent studies have identified 2-amino-thiazoles as potential agonists of peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism. A specific derivative was found to exhibit agonistic activity comparable to established PPARγ agonists like rosiglitazone, indicating its potential in managing diabetes and metabolic disorders . The binding affinity and stability of these compounds at the active site of PPARγ were confirmed through molecular docking studies.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors like acetophenones and thiourea. Various synthetic pathways have been explored to generate derivatives with enhanced biological activities .

Table: Summary of Biological Activities

| Activity Type | Compound Derivative | IC50 Value (µM) | Target Cell Line |

|---|---|---|---|

| Anticancer | 5b | 2.01 | HT29 |

| Antimicrobial | N/A | N/A | E. coli, S. aureus |

| Anti-inflammatory | N/A | N/A | Inflammatory markers |

| PPARγ Agonism | Specific derivative | 0.75 | PPARγ complex |

Mechanism of Action

The mechanism of action of 2-Aminoacetyl-5-methyl-4-phenylthiazole involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features, molecular properties, and biological activities of 2-aminoacetyl-5-methyl-4-phenylthiazole and its analogs:

Key Observations:

- Substituent Position: The position of the phenyl group (e.g., at position 4 in the target compound vs. phenol at position 4 in ) significantly alters electronic and steric profiles, impacting binding to biological targets.

- Molecular Weight: Bulkier substituents (e.g., phenyl vs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Aminoacetyl-5-methyl-4-phenylthiazole derivatives, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves cyclization reactions using substituted hydrazides or benzaldehydes under reflux conditions. For example, refluxing in ethanol with glacial acetic acid as a catalyst facilitates condensation between thiazole precursors and aryl aldehydes . Optimization includes solvent selection (e.g., DMSO for solubility), reflux duration (4–18 hours), and purification via recrystallization (water-ethanol mixtures yield 65–80% purity) .

Q. Which spectroscopic techniques are critical for characterizing thiazole derivatives, and what key data should be prioritized?

- Methodological Answer : Essential techniques include:

- IR Spectroscopy : Identify functional groups (e.g., C=N stretching at 1600–1650 cm⁻¹, NH₂ bends at 3300–3500 cm⁻¹) .

- NMR (¹H/¹³C) : Confirm substituent positions (e.g., aryl protons at δ 7.2–8.0 ppm, methyl groups at δ 2.3–2.6 ppm) .

- Elemental Analysis : Validate purity (e.g., %C, %H, %N within ±0.3% of theoretical values) .

Q. What purification strategies are effective for isolating thiazole derivatives?

- Methodological Answer : Recrystallization using polar/non-polar solvent pairs (e.g., ethanol-water) achieves >95% purity . Column chromatography (silica gel, ethyl acetate/hexane eluent) resolves structurally similar byproducts .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystallization and stability of thiazole compounds?

- Methodological Answer : X-ray crystallography reveals intermolecular N–H⋯O and O–H⋯N hydrogen bonds, which stabilize crystal lattices. Dihedral angles between thiazole and aryl rings (e.g., 2.1° in 2-amino-4-arylthiazoles) minimize steric strain, enhancing crystallinity . Such data guide solvent selection for co-crystallization .

Q. How can structural modifications resolve contradictions in reported biological activities of thiazole derivatives?

- Methodological Answer :

- SAR Studies : Minor changes (e.g., substituting 4-methylphenyl with 4-fluorophenyl) alter antibacterial potency by modulating electron-withdrawing/donating effects .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like bacterial gyrase, explaining activity discrepancies .

Q. What experimental design principles mitigate spectral data inconsistencies in thiazole characterization?

- Methodological Answer :

- Deuterated Solvents : Eliminate solvent peaks in NMR (e.g., DMSO-d₆ for polar compounds) .

- Temperature Control : Prevent thermal degradation during IR analysis (e.g., KBr pellets prepared at 25°C) .

- Triplicate Runs : Ensure reproducibility in elemental analysis .

Q. How are biological assays designed to evaluate the antimicrobial efficacy of thiazole derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.